molecular formula C8H8O6 B5001177 3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid CAS No. 29276-19-5

3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid

Cat. No. B5001177
CAS RN: 29276-19-5
M. Wt: 200.14 g/mol
InChI Key: FMRCEJUVGXALMV-UHFFFAOYSA-N
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Description

3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid is a versatile starting material for the synthesis of carbasugars and carbocyclic biologically active natural products . Its racemic form is readily available on a large scale .


Synthesis Analysis

The enzyme-catalyzed kinetic resolution was attempted on a variety of corresponding carboxylic esters . The hydrophobic and hydrophilic properties of ester substituents greatly affected the rate of reaction and the enantioselectivity . Hydrolysis of the corresponding 2′-chloroethyl ester with pig liver esterase worked well in a highly enantioselective manner to give the hydrolyzate and unreacted ester recovery .


Chemical Reactions Analysis

The hydrolyzate from the enzyme-catalyzed kinetic resolution is a precursor for (-)-oseltamivir phosphate, and a route to (3S,4S,5R)- (-)-3-epishikimic acid was developed from the recovered ester .

properties

IUPAC Name

3,8-dioxatricyclo[3.2.1.02,4]octane-6,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-7(10)1-2(8(11)12)4-6-5(14-6)3(1)13-4/h1-6H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRCEJUVGXALMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C2C3C(C1O2)O3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385328
Record name 3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29276-19-5
Record name 3,8-Dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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